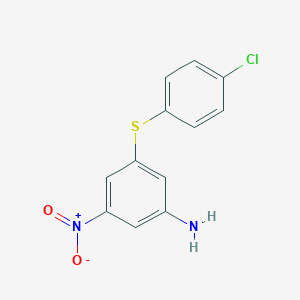
3-(4-Chlorophenyl)sulfanyl-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Chlorophenyl)sulfanyl-5-nitroaniline” is a chemical compound with the molecular formula C12H9ClN2O2S . It has an average mass of 280.730 Da and a monoisotopic mass of 280.007324 Da .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)sulfanyl-5-nitroaniline” consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis and Chemiluminescence Studies
Research by Watanabe et al. (2010) explores the synthesis of sulfanyl-substituted bicyclic dioxetanes, a category to which 3-(4-Chlorophenyl)sulfanyl-5-nitroaniline belongs. These compounds exhibit chemiluminescence, emitting light upon decomposition, which has potential applications in analytical chemistry for detection and measurement purposes (Watanabe et al., 2010).
Photoaffinity Probes
A study by Lamotte et al. (1994) involves the synthesis of N-(3-azido-4-chlorophenyl)-N'-[3H-methyl] thiourea, a compound derived from a similar structural class as 3-(4-Chlorophenyl)sulfanyl-5-nitroaniline. These compounds are utilized as photoaffinity probes for biological studies, particularly in labeling and identifying molecular interactions (Lamotte et al., 1994).
Development of Transparent Polyimides
Research by Tapaswi et al. (2015) indicates the use of thiophenyl-substituted benzidines, similar in structure to 3-(4-Chlorophenyl)sulfanyl-5-nitroaniline, in the development of transparent polyimides. These materials exhibit high refractive indices and small birefringence, making them suitable for advanced optical applications (Tapaswi et al., 2015).
Sulfur Determination in Organic Samples
A method developed by Ahmed and Lawson (1958) for determining sulfur in organic samples uses 4-amino-4'-chlorodiphenyl, a compound related to 3-(4-Chlorophenyl)sulfanyl-5-nitroaniline. This method highlights the utility of such compounds in analytical chemistry for elemental analysis (Ahmed & Lawson, 1958).
Antimicrobial and Antiviral Applications
Research by Ayuk et al. (2018) and Chen et al. (2010) demonstrates the potential of nitroaniline derivatives, akin to 3-(4-Chlorophenyl)sulfanyl-5-nitroaniline, in antimicrobial and antiviral applications. These studies explore the synthesis of azo-phenothiazine and thiadiazole sulfonamide derivatives, indicating their effectiveness against various microorganisms and viruses (Ayuk et al., 2018); (Chen et al., 2010).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTJKAAHSIFLNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

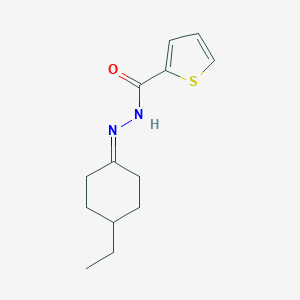
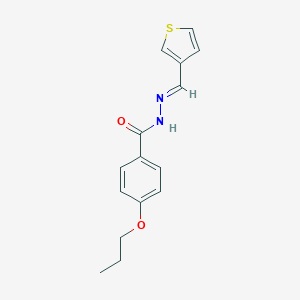
![N-propyl-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B454599.png)
![1-cyclohexyl-5-[(2,4-dinitrophenyl)sulfanyl]-1H-tetrazole](/img/structure/B454600.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide](/img/structure/B454603.png)
![2,2,3,3-Tetrafluoropropyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B454604.png)
![(2E)-2-[2-(2-amino-2-oxoethoxy)benzylidene]hydrazinecarboxamide](/img/structure/B454605.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B454608.png)
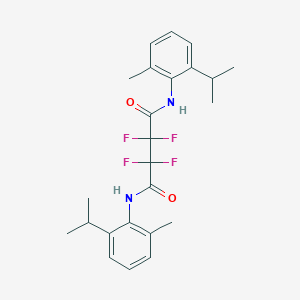
![2,2,3,3-Tetrafluoropropyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B454614.png)


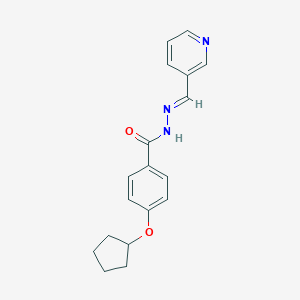
![N'-[(5-methyl-2-furyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454622.png)